molecular formula C14H18BrClN2O5 B4076797 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4076797
M. Wt: 409.66 g/mol
InChI Key: DBQBETXOGJJQMN-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid is a chemical compound that combines a piperazine derivative with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine typically involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorophenol
  • 4-(4-Bromo-2-chlorophenoxy)butanoic acid
  • 1-{2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl}piperazine

Uniqueness

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine is unique due to its specific combination of a piperazine moiety with a halogenated phenoxyethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN2O.C2H2O4/c13-10-1-2-12(11(14)9-10)17-8-7-16-5-3-15-4-6-16;3-1(4)2(5)6/h1-2,9,15H,3-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQBETXOGJJQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid
Reactant of Route 6
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid

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